![molecular formula C10H19Cl2N3O B1402598 2-Methyl-5-(4-methyl-piperidin-4-yl)-2H-pyrazol-3-ol dihydrochloride CAS No. 1361115-23-2](/img/structure/B1402598.png)
2-Methyl-5-(4-methyl-piperidin-4-yl)-2H-pyrazol-3-ol dihydrochloride
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Overview
Description
2-Methyl-5-(4-methyl-piperidin-4-yl)-2H-pyrazol-3-ol dihydrochloride (2M5MPD) is an organic compound that has been used in a variety of scientific research applications. It is a salt of 2-methyl-5-(4-methyl-piperidin-4-yl)-2H-pyrazol-3-ol, which is a highly versatile molecule with a wide range of applications in chemical synthesis and drug discovery. 2M5MPD has been used in a variety of laboratory experiments, including those related to drug development, biochemistry, and physiology. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2M5MPD.
Scientific Research Applications
Aurora Kinase Inhibitor Applications
2-Methyl-5-(4-methyl-piperidin-4-yl)-2H-pyrazol-3-ol dihydrochloride has been explored as an Aurora kinase inhibitor, a potential target in cancer therapy. The compound shows promise in inhibiting Aurora A, which could be significant in treating certain types of cancer (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Applications
The compound has been synthesized in a study focusing on its potential antibacterial properties. A four-component approach was developed for the synthesis of derivatives, which were then evaluated as anti-bacterial agents (Muthineni et al., 2016).
Dopamine Receptor Research
Research on variants of this compound has explored their role as selective high-affinity ligands at human dopamine D4 receptors. This research could have implications for understanding and potentially treating neurological disorders (Rowley et al., 1997).
Cannabinoid Receptor Interaction
There is significant research interest in the interaction of this compound's derivatives with cannabinoid receptors. Studies have been conducted on its efficacy as an antagonist for CB1 cannabinoid receptors, which could have therapeutic implications in several physiological and neurological processes (Shim et al., 2002).
properties
IUPAC Name |
2-methyl-5-(4-methylpiperidin-4-yl)-1H-pyrazol-3-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-10(3-5-11-6-4-10)8-7-9(14)13(2)12-8;;/h7,11-12H,3-6H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTLNXSMFXXBGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC(=O)N(N2)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-methyl-piperidin-4-yl)-2H-pyrazol-3-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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